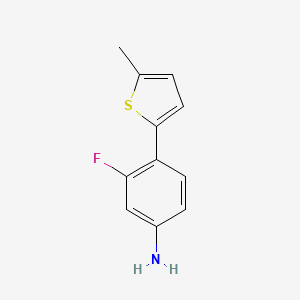

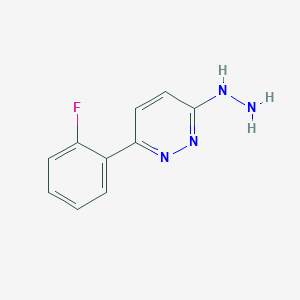

![molecular formula C14H13N3 B1399057 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine CAS No. 1408748-72-0](/img/structure/B1399057.png)

2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine

Descripción general

Descripción

Imidazo[1,2-a]pyridines, such as 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated . The compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Aplicaciones Científicas De Investigación

Optoelectronic Devices

Imidazo[1,2-a]pyridin-3-amine derivatives are known for their potential in optoelectronic applications due to their luminescent properties. They can be used in the development of devices that convert electrical energy into light, which is essential for displays, lighting, and photovoltaic cells .

Sensors

These compounds can also serve as sensitive materials in sensor technology. Their structure allows them to interact with various analytes, making them suitable for detecting environmental pollutants or biological substances .

Anti-Cancer Drugs

In pharmaceutical research, imidazo[1,2-a]pyridin-3-amine derivatives have shown promise as anti-cancer agents. Their ability to interfere with specific biological pathways can be harnessed to develop targeted therapies .

Confocal Microscopy and Imaging

Due to their luminescent properties, these compounds are useful as emitters in confocal microscopy and imaging techniques. This application is crucial for biological research where visualization of cells and tissues is required .

Organic Synthesis

Imidazo[1,2-a]pyridin-3-amine serves as a valuable heterocyclic scaffold in organic synthesis. Its functionalization leads to the construction of various derivatives with potential applications in medicinal chemistry .

Medicinal Chemistry

This compound’s derivatives play a significant role in medicinal chemistry, where they are used to create molecules with therapeutic potential. Their structural characteristics make them a “drug prejudice” scaffold, recognized for their wide range of applications in this field .

Material Science

The structural character of imidazo[1,2-a]pyridin-3-amine makes it useful in material science. It can be incorporated into materials that require specific properties like conductivity or luminescence .

Treatment of Insomnia

Specific derivatives of imidazo[1,2-a]pyridin-3-amine, such as zolpidem, are utilized in medicine to treat short-term insomnia and some brain function disorders .

Mecanismo De Acción

Target of Action

The primary target of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine is the excitatory amino acid transporter subtype 3 (EAAT3) . EAAT3 plays a crucial role in the reuptake of glutamate, a major excitatory neurotransmitter in the mammalian central nervous system .

Mode of Action

2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine interacts with EAAT3, inhibiting its function . This compound has shown a >20-fold preference for inhibition of EAAT3 over other EAAT subtypes . The specific interaction between the compound and its target results in changes in the transport of glutamate, thereby affecting glutamatergic transmission .

Biochemical Pathways

The inhibition of EAAT3 by 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine affects the glutamatergic system . This system is implicated in numerous neurological and psychiatric disorders. By inhibiting EAAT3, the compound modulates the reuptake of glutamate, thereby affecting the overall glutamatergic transmission .

Result of Action

The inhibition of EAAT3 by 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine can lead to changes in glutamatergic transmission . This can potentially modulate the physiological and pathophysiological processes governed by the glutamatergic system .

Propiedades

IUPAC Name |

2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-6-2-3-7-11(10)13-14(15)17-9-5-4-8-12(17)16-13/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVLUNAZDXGCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

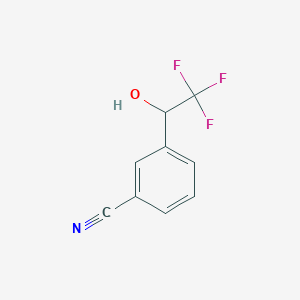

![Ethyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398976.png)

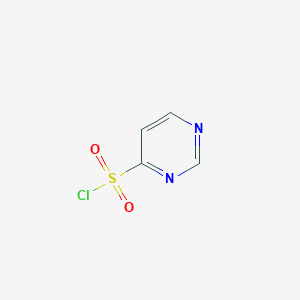

![1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1398984.png)

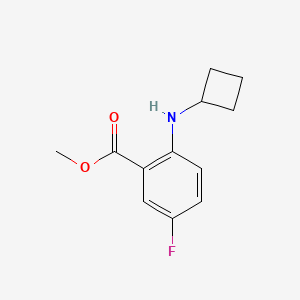

![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)

![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)

![3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1398996.png)